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Compound of Interest

Compound Name: C13H14BrN3O4

Cat. No.: B12631142 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the potential biological activities of

heterocyclic compounds structurally related to the molecular formula C13H14BrN3O4. Due to a

lack of publicly available data on a specific compound with this exact formula, this document

summarizes the biological activities of two classes of structurally similar compounds: bromo-

nitro-imidazole derivatives and bromo-benzimidazole derivatives. The information presented

herein is a synthesis of findings from various scientific publications and is intended to serve as

a foundational resource for research and development in this area.

Introduction to Structurally Related Scaffolds
The molecular formula C13H14BrN3O4 suggests the presence of a brominated, nitrogen-

containing heterocyclic core with oxygen-containing functional groups. Two plausible core

structures that align with this formula and are prevalent in medicinal chemistry are bromo-nitro-

imidazoles and bromo-benzimidazoles.

Bromo-Nitro-Imidazole Derivatives: This class of compounds is known for its antimicrobial

properties. The nitro group is crucial for their mechanism of action, which often involves

reductive activation under hypoxic conditions to form reactive intermediates that can damage

cellular macromolecules like DNA.[1][2][3]
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Bromo-Benzimidazole Derivatives: Benzimidazoles are considered "privileged scaffolds" in

drug discovery due to their wide range of biological activities, including antimicrobial,

antiviral, anticancer, and enzyme inhibitory effects.[4][5][6][7][8] The bromine substituent can

enhance the lipophilicity and potency of these derivatives.

Quantitative Biological Activity Data
The following tables summarize the biological activities of various bromo-nitro-imidazole and

bromo-benzimidazole derivatives as reported in the literature. It is crucial to note that these

compounds are analogues and not the specific C13H14BrN3O4 derivative.

Table 1: Antimicrobial Activity of Structurally Related
Nitroimidazole Derivatives
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Compound/De
rivative Class

Test Organism Activity Metric Value Reference

1-[2-[[5-(2-

furanyl)-4-

substituted 4H-

1,2,4-triazol-3-

yl]thio]ethyl]-2-

methyl-5-nitro-

1H-imidazoles

Staphylococcus

aureus
MIC 7.3-125 µg/mL [9]

1-[3-[[5-(2-

furanyl/2-

thienyl)-4-

substituted 4H-

1,2,4-triazol-3-

yl]-thio]-2-

hydroxypropyl]-2-

methyl-5-nitro-

1H-imidazoles

Candida albicans MIC 3-25 µg/mL [9]

Secnidazole-

derived

hydrazones

Staphylococcus

epidermidis
Inhibition Zone

Significant

Activity
[10][11]

Secnidazole-

derived

hydrazones

Corynebacterium

diphtheriae
Inhibition Zone Good Inhibition [10][11]

Table 2: Cytotoxic Activity of Structurally Related
Benzimidazole Derivatives
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Compound/De
rivative Class

Cell Line Activity Metric Value Reference

N-substituted

bis-

benzimidazoles

(Compound 9g)

NCI-H522 (Lung

Cancer)
IC50 50.48 µg/mL [12]

N-substituted

bis-

benzimidazoles

(Compound 9i)

NCI-H23 (Lung

Cancer)
IC50 45.22 µg/mL [12]

N-substituted

bis-

benzimidazoles

(Compound 9c)

MDA-MB-453

(Breast Cancer)
IC50 55.89 µg/mL [12]

2-substituted

benzimidazole

conjugated 1,3,4-

oxadiazoles

HeLa, MCF-7,

A549
Cytotoxicity

Stronger than 5-

FU
[13]

2-(5,6-dibromo-

1H-

benzimidazol-1-

yl)-1-(3,4-

dichlorophenyl)et

hanone

CCRF-CEM

(Leukemia)
Apoptosis Pro-apoptotic [14]

2-substituted 6-

bromo-3-

methylthiazolo[3,

2-a]-

benzimidazoles

Colon,

Hepatocellular,

Leukemia cells

Cytotoxicity Strong [15]

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the reproducibility and extension of

research findings. Below are representative protocols for antimicrobial and cytotoxicity testing

based on the reviewed literature.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration

(MIC) of a compound against various microorganisms.

Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate

agar plates. Colonies are then suspended in a sterile broth to a turbidity equivalent to the 0.5

McFarland standard. This suspension is further diluted to achieve a final concentration of

approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g.,

DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are

prepared in a sterile broth in a 96-well microtiter plate.

Incubation: The standardized microbial inoculum is added to each well containing the diluted

compound. The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria,

28°C for fungi) for a specified period (typically 18-24 hours for bacteria and 48 hours for

fungi).

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism. Growth is assessed visually or

by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented

with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
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Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO)

and diluted to various concentrations in the cell culture medium. The cells are then treated

with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium

containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours, during

which viable cells with active metabolism convert the yellow MTT into a purple formazan

precipitate.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or

isopropanol) is added to dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the colored solution is measured using a

microplate reader at a specific wavelength (e.g., 570 nm).

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated

control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of

cell growth, is determined by plotting a dose-response curve.[12]

Visualization of Methodologies and Pathways
Experimental Workflow for In Vitro Cytotoxicity
Screening
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Caption: General workflow for determining the IC50 of a compound using the MTT assay.
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Caption: Proposed mechanism of action for nitroimidazole derivatives in hypoxic cells.

Conclusion
While specific biological data for C13H14BrN3O4 derivatives are not currently available in the

public domain, the analysis of structurally related bromo-nitro-imidazole and bromo-

benzimidazole compounds provides valuable insights. These classes of molecules have

demonstrated significant potential as antimicrobial and cytotoxic agents. The provided data,

experimental protocols, and pathway visualizations serve as a robust starting point for

researchers interested in the synthesis and evaluation of novel derivatives based on these

promising heterocyclic scaffolds. Further investigation into the synthesis of specific

C13H14BrN3O4 derivatives and the subsequent evaluation of their biological activities is

warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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